molecular formula C21H19N5O3 B7712814 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Cat. No. B7712814
M. Wt: 389.4 g/mol
InChI Key: BWBSQOIGFRWUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition leads to the disruption of various cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of various protein kinases, which can lead to the identification of potential therapeutic targets for various diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it can be used to study the inhibition of protein kinases, which are involved in various cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the study of inflammatory diseases. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One direction is the identification of potential therapeutic targets for various diseases such as cancer. Additionally, the development of more specific inhibitors of protein kinases may lead to the discovery of new therapeutic targets. Another direction is the study of the anti-inflammatory properties of this compound, which may lead to the development of new treatments for inflammatory diseases. Finally, the study of the off-target effects of this compound may lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. The future directions for the study of this compound include the identification of potential therapeutic targets for various diseases, the development of more specific inhibitors of protein kinases, the study of the anti-inflammatory properties of this compound, and the study of its off-target effects.

Synthesis Methods

The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been achieved using various methods. One such method involves the reaction of 3-nitrobenzoyl chloride with 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base such as triethylamine. This reaction results in the formation of this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been used in various scientific research applications. One such application is in the study of protein kinases. This compound has been shown to inhibit the activity of certain protein kinases, which are involved in various cellular processes such as cell growth and differentiation. The inhibition of these protein kinases can lead to the identification of potential therapeutic targets for various diseases such as cancer.

properties

IUPAC Name

N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-9-25-20-17(12-15-10-13(2)7-8-18(15)22-20)19(24-25)23-21(27)14-5-4-6-16(11-14)26(28)29/h4-8,10-12H,3,9H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBSQOIGFRWUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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